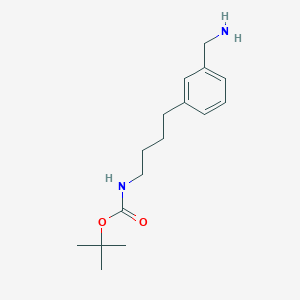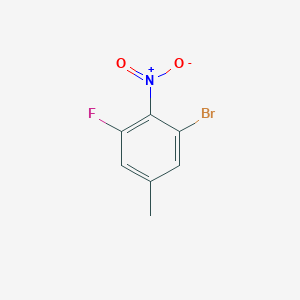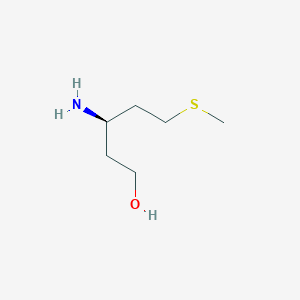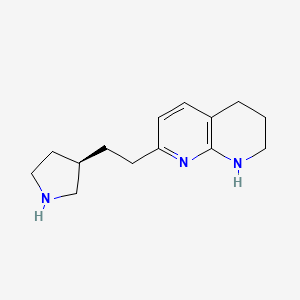
tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate: is an organic compound with the molecular formula C12H18N2O2 . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate typically involves the reaction of 4-(aminomethyl)phenylamine with tert-butyl chloroformate . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions usually involve room temperature and a reaction time of several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceutical intermediates and complex organic molecules .
Biology: In biological research, it is used as a protecting group for amines, allowing selective reactions to occur without interference from the amino group.
Medicine: drug candidates due to its stability and reactivity.
Industry: In the industrial sector, it is used in the production of specialty chemicals and polymers .
Mécanisme D'action
The mechanism by which tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate exerts its effects involves the protection of amino groups . The tert-butyl carbamate group is stable under various conditions, allowing selective reactions to occur. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-(aminomethyl)phenyl)carbamate
- tert-Butyl N-(4-(aminobutyl)carbamate)
- tert-Butyl N-phenylcarbamate
Uniqueness: tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate is unique due to its specific structure, which provides stability and versatility in chemical reactions. Its ability to act as a protecting group for amines makes it valuable in organic synthesis .
Propriétés
Formule moléculaire |
C16H26N2O2 |
|---|---|
Poids moléculaire |
278.39 g/mol |
Nom IUPAC |
tert-butyl N-[4-[3-(aminomethyl)phenyl]butyl]carbamate |
InChI |
InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18-10-5-4-7-13-8-6-9-14(11-13)12-17/h6,8-9,11H,4-5,7,10,12,17H2,1-3H3,(H,18,19) |
Clé InChI |
QJJPDUGKCUBJEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC1=CC(=CC=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)










